5-Fenil-1,3,4-oxadiazol-2-tiol

Descripción general

Descripción

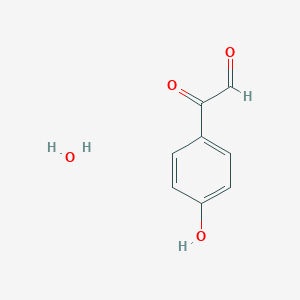

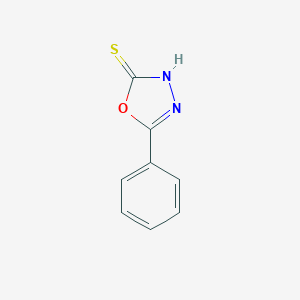

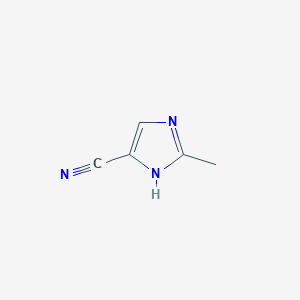

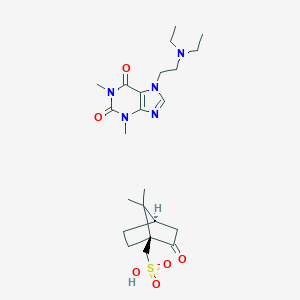

5-Phenyl-1,3,4-oxadiazole-2-thiol is a compound with the empirical formula C8H6N2OS . It’s a part of the 1,3,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .

Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol involves various methods. For instance, a new zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate was synthesized . The single-crystal X-ray diffraction analysis shows that the polymeric structure crystallizes in the centrosymmetric monoclinic C2/c space group .Molecular Structure Analysis

The molecular weight of 5-Phenyl-1,3,4-oxadiazole-2-thiol is 178.21 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

A method for the determination of 5-phenyl-1,3,4-oxadiazole-2-thiol involving its reaction with iodine in an alkaline medium has been presented . In volumetric titration with potentiometric endpoint detection, the determination range is 25–500 µmol .Physical and Chemical Properties Analysis

5-Phenyl-1,3,4-oxadiazole-2-thiol is a solid with a melting point of 219-222 °C (lit.) . Its SMILES string is S=C1NN=C(O1)c2ccccc2 .Aplicaciones Científicas De Investigación

Síntesis de Derivados

Se obtuvieron nuevos derivados de 5-fenil-1,3,4-oxadiazol sustituidos en la posición 2 con grupos (bromometil)fenil o bromoalquilo mediante ciclodeshidratación asistida por microondas de N,N'-diacilhidrazinas no simétricas . Este proceso es un paso clave en la síntesis de varios compuestos para futuras investigaciones y aplicaciones .

Actividad Biológica

Se ha encontrado que las 1,3,4-oxadiazoles, incluyendo 5-fenil-1,3,4-oxadiazol, exhiben una alta actividad biológica y una buena estabilidad . Se han estudiado sus efectos antiinflamatorios, analgésicos, anticancerígenos, antibacterianos, antifúngicos, antivirales y reductores de la presión arterial .

Uso Agrícola

Las oxadiazoles también se utilizan con éxito en la agricultura como herbicidas, insecticidas y agentes de protección de plantas contra bacterias, virus y hongos . Esto convierte al 5-fenil-1,3,4-oxadiazol en un posible candidato para aplicaciones similares.

Aplicaciones en Ciencia de Materiales

En la ciencia de los materiales, los compuestos de este tipo se utilizan en la producción de agentes de soplado, polímeros resistentes al calor y agentes anticorrosión . Esto sugiere que el 5-fenil-1,3,4-oxadiazol podría utilizarse en aplicaciones similares.

Electrónica y Fotónica

Los arreglos macrocíclicos conjugados que contienen un núcleo de 1,3,4-oxadiazol exhiben interesantes propiedades de transferencia de electrones o luminiscentes y se aplican en la producción de diferentes tipos de sistemas conductores, incluyendo tintes láser, centelleadores, blanqueadores ópticos o diodos orgánicos emisores de luz .

Actividad Antifúngica

Algunos derivados de 5-fenil-1,3,4-oxadiazol han mostrado actividades antifúngicas prominentes contra la mayoría de los hongos probados . Esto sugiere que el 5-fenil-1,3,4-oxadiazol podría desarrollarse en un agente antifúngico de amplio espectro.

Moléculas de Alta Energía

Las oxadiazoles también se han establecido como un posible núcleo de alta energía, y sus derivados han mostrado un balance de oxígeno favorable y un calor positivo de formación . Esto sugiere que el 5-fenil-1,3,4-oxadiazol podría utilizarse en el desarrollo de materiales de alta energía.

Compuestos Farmacéuticos

La variación en las propiedades de las oxadiazoles permite que estas moléculas se utilicen como compuestos farmacéuticos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins such as the translational regulator (csra) and the virulence regulator (xoc3530) .

Mode of Action

It’s known that the oxadiazole ring in similar compounds decreases in aromaticity upon interaction with their targets .

Result of Action

Similar compounds have shown inhibitory activity against α-amylase and α-glycosidase .

Safety and Hazards

Direcciones Futuras

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the potential of 5-Phenyl-1,3,4-oxadiazole-2-thiol and similar compounds as new drugs is very promising .

Análisis Bioquímico

Biochemical Properties

Oxadiazoles, the class of compounds to which it belongs, have been known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some oxadiazole derivatives have shown dose-dependent anticancer activities against certain cell lines

Molecular Mechanism

It is known that oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-phenyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWXVBZGSVUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062773 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3004-42-0 | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)